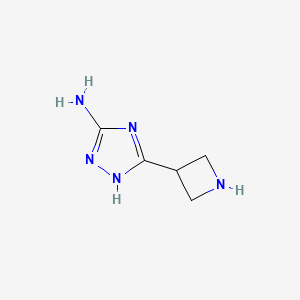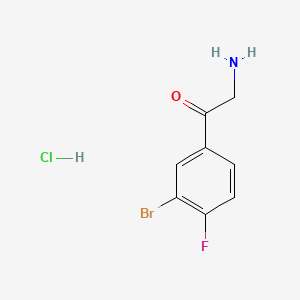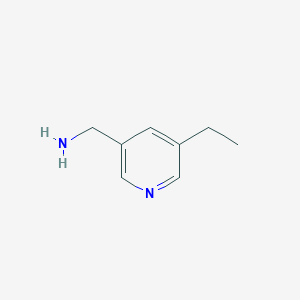
2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The final step usually involves the deprotection of the Cbz group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Lacks the amino and benzyloxycarbonyl groups.
5-(Trifluoromethoxy)anthranilic acid: Contains a trifluoromethoxy group and an amino group but lacks the benzyloxycarbonyl group.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (benzyloxycarbonyl, amino, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H12F3NO4 |
|---|---|
Poids moléculaire |
339.26 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)11-6-7-12(14(21)22)13(8-11)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22) |
Clé InChI |
JMTPXRJPIJUFMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)


![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)


![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)


![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)


![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
